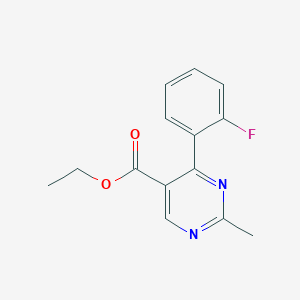
1-Ethyl-3-hydroxy-4-(2,4,6-trimethylphenyl)-1h-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-hydroxy-4-(2,4,6-trimethylphenyl)-1h-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-hydroxy-4-(2,4,6-trimethylphenyl)-1h-pyrrole-2,5-dione can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with 2,4,6-trimethylbenzaldehyde in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions typically include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-3-hydroxy-4-(2,4,6-trimethylphenyl)-1h-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to dihydropyrrole derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions at the aromatic ring using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products
Oxidation: Quinone derivatives
Reduction: Dihydropyrrole derivatives
Substitution: Halogenated or nitrated pyrrole derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Ethyl-3-hydroxy-4-(2,4,6-trimethylphenyl)-1h-pyrrole-2,5-dione would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethyl-3-hydroxy-4-phenyl-1h-pyrrole-2,5-dione: Lacks the trimethyl groups on the aromatic ring.
1-Methyl-3-hydroxy-4-(2,4,6-trimethylphenyl)-1h-pyrrole-2,5-dione: Has a methyl group instead of an ethyl group.
Uniqueness
1-Ethyl-3-hydroxy-4-(2,4,6-trimethylphenyl)-1h-pyrrole-2,5-dione is unique due to the presence of both the ethyl group and the trimethyl-substituted aromatic ring, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
873937-27-0 |
|---|---|
Molekularformel |
C15H17NO3 |
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
1-ethyl-3-hydroxy-4-(2,4,6-trimethylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C15H17NO3/c1-5-16-14(18)12(13(17)15(16)19)11-9(3)6-8(2)7-10(11)4/h6-7,17H,5H2,1-4H3 |
InChI-Schlüssel |
LBVPAROCYLMUSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)C(=C(C1=O)O)C2=C(C=C(C=C2C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Urea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12596497.png)

![2-[[[Cyclopentyl(2-fluorobenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12596505.png)
![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(diiodo)phenylstannane](/img/structure/B12596509.png)

![4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol](/img/structure/B12596516.png)
![3,5-Dioxabicyclo[5.1.0]octane, 8,8-dichloro-4-ethyl-](/img/structure/B12596519.png)
![3-(Decyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12596523.png)
![Acetamide,N-cycloheptyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12596526.png)
![2-Ethyl-6-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B12596536.png)



